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molecular formula C11H13NO4 B231451 3-Nitrophenyl pivalate

3-Nitrophenyl pivalate

Cat. No. B231451
M. Wt: 223.22 g/mol
InChI Key: SDFQKEYHIXNETB-UHFFFAOYSA-N
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Patent
US06448405B1

Procedure details

To 300 mL of CH2Cl2 was added 3-nitrophenol (structure 64 of Scheme XVII, where R1=H, Y=O) (15 g, 0.11 mol), pyridine (20 mL) and DMAP (10 mg). To this cooled solution (0° C.) was slowly added trimethylacetyl chloride (18 mL, 146 mmol, 1.4 equivuiv). The solution was allowed to warm to rt and stirred for 3 h. To the amber colored solution was added sat'd NH4Cl (300 mL). The organic layer was washed with 1N HCl (2×150 mL), 10% CuSO4. 5 H2O (2×100 mL), and brine (2×100 mL). The extract was dried (Na2SO4) and concentrated in vacuo to give 22.5 g (94%) of O-pivaloyl-3-nitrophenol as a white solid. Data for O-pivaloyl-3-nitrophenol: Rf 0.55 (silica gel, hexanes/EtOAc, 3:1); 1H NMR (400 MHz, CDCl3) 8.11 (dd, J=4.2, 1.3, 1H), 7.96 (t, J=2.2, 1H), 7.56 (dd, J=8.4, 8.2, 1H), 7.42 (dd, J=6.5, 1.3, 1H), 1.35 (s, 9H).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[N+:4]([C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1)([O-:6])=[O:5].[CH3:14][C:15]([CH3:20])([CH3:19])[C:16](Cl)=[O:17].[NH4+].[Cl-]>CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[C:16]([O:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([N+:4]([O-:6])=[O:5])[CH:8]=1)(=[O:17])[C:15]([CH3:20])([CH3:19])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
10 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To this cooled solution (0° C.)
WASH
Type
WASH
Details
The organic layer was washed with 1N HCl (2×150 mL), 10% CuSO4
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OC1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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